9(S)-Hexahydrocannabinol
CAS No.: 36403-91-5
Cat. No.: VC18864585
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36403-91-5 |
|---|---|
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | (6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
| Standard InChI | InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16+,17+/m0/s1 |
| Standard InChI Key | XKRHRBJLCLXSGE-USXIJHARSA-N |
| Isomeric SMILES | CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
| Canonical SMILES | CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Introduction
Chemical Identity and Stereochemical Considerations
Structural Characteristics
9(S)-HHC (IUPAC name: (6aR,9S,10aR)-hexahydrocannabinol) features a cyclohexyl ring system derived from catalytic hydrogenation of Δ9-THC's double bond . The stereochemical orientation at C9 differentiates it from 9(R)-HHC, with the methyl group adopting an axial position in the S-configuration (Figure 1). Nuclear magnetic resonance (NMR) analysis distinguishes the epimers through distinct proton resonances at δ 2.87 ppm for 9(S)-HHC versus δ 3.03 ppm for 9(R)-HHC .
Table 1: Comparative Properties of HHC Epimers
Synthetic Pathways
Industrial synthesis typically produces HHC via hydrogen-atom transfer reduction of Δ8- or Δ9-THC precursors, yielding variable epimer ratios (0.2:1 to 2.4:1 9(R):9(S)) depending on catalytic conditions . Large-scale reactions (up to 1 kg CBD starting material) using dichloromethane solvent systems generate approximately 60% 9(R)-HHC and 40% 9(S)-HHC . Post-synthetic purification via preparative chromatography achieves >95% isomeric purity for pharmacological studies .
Receptor Interactions and Pharmacodynamics
Cannabinoid Receptor Binding
Radioligand displacement assays demonstrate 9(S)-HHC's moderate CB1 affinity (Ki = 58.3 nM) compared to 9(R)-HHC (Ki = 34.7 nM) and Δ9-THC (Ki = 41.2 nM) . Molecular dynamics simulations suggest the S-configuration induces suboptimal positioning of the C3 pentyl chain within the CB1 orthosteric pocket, reducing receptor activation .
Functional Activity
In vitro functional assays reveal 9(S)-HHC acts as a partial CB1 agonist with 63% efficacy relative to full agonist CP55,940 . Contrastingly, 9(R)-HHC achieves 92% efficacy, explaining its Δ9-THC-like behavioral effects in primate models . The diminished activity of 9(S)-HHC persists across signaling pathways:
Analytical Detection and Quantification
Chromatographic Methods
A validated GC-MS method achieves 0.15 ng/mL LOD for 9(S)-HHC in serum/plasma using deuterated internal standards . Critical method parameters include:
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm)
-
Ionization: Electron impact (70 eV)
Table 2: Performance Characteristics of 9(S)-HHC Assays
| Matrix | LOD (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
|---|---|---|---|---|
| Serum | 0.15 | 0.25 | 88.2 | 6.5 |
| Oral Fluid | 0.2 | 0.5 | 79.8 | 8.7 |
| Urine | 1.0 | 2.5 | 65.4 | 12.3 |
Immunological Screening
Commercially available urine test strips demonstrate 72% cross-reactivity for 9(S)-HHC at 50 ng/mL cutoff , while saliva tests show <15% detection rates due to matrix effects . ELISA platforms for serum analysis achieve 68% sensitivity compared to GC-MS confirmation .
Metabolic Disposition and Pharmacokinetics
Biotransformation Pathways
Phase I metabolism predominantly occurs via:
-
Hydroxylation at C11: 11-OH-HHC (major metabolite)
Table 3: Pharmacokinetic Parameters After Smoked Administration
| Parameter | 9(S)-HHC (Mean ± SD) | 9(R)-HHC (Mean ± SD) |
|---|---|---|
| Tmax (h) | 0.33 ± 0.12 | 0.35 ± 0.15 |
| Cmax (ng/mL) | 38.7 ± 11.2 | 42.9 ± 13.5 |
| AUC0-6 (h·ng/mL) | 89.4 ± 24.7 | 97.8 ± 28.1 |
| t1/2 (h) | 2.1 ± 0.6 | 2.3 ± 0.7 |
Elimination Profile
Urinary excretion accounts for 18% of 9(S)-HHC dose within 6h, primarily as glucuronidated metabolites . Fecal elimination data remains limited, though rodent studies suggest 22% biliary excretion of parent compound .
Legal Status and Regulatory Challenges
The 2023 European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) risk assessment identified HHC in 21 EU member states, with 9(S)-HHC present in 89% of analyzed products . Current regulatory gaps stem from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume